2-(2,4-dichlorophenyl)-3H-imidazo[4,5-c]pyridine
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Overview
Description
2-(2,4-dichlorophenyl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its imidazo[4,5-c]pyridine core, which is substituted with a 2,4-dichlorophenyl group. The unique structure of this compound makes it a valuable candidate for various scientific applications, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate cyclization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or continuous flow chemistry. These methods offer advantages in terms of reaction time, yield, and scalability, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenyl)-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or tert-butoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenyl)-3H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenyl)-3-cyano-6-methyl-4-(1H-1,2,4-triazol-1-yl)methylpyridine
- 3,5-dicarbonitrile-1-(2,4-dichlorophenyl)-4-(4-methylphenyl)pyridine-2-one
Uniqueness
2-(2,4-dichlorophenyl)-3H-imidazo[4,5-c]pyridine stands out due to its unique imidazo[4,5-c]pyridine core, which imparts distinct chemical and biological properties
Properties
CAS No. |
89075-33-2 |
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Molecular Formula |
C12H7Cl2N3 |
Molecular Weight |
264.11 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C12H7Cl2N3/c13-7-1-2-8(9(14)5-7)12-16-10-3-4-15-6-11(10)17-12/h1-6H,(H,16,17) |
InChI Key |
MZCUQVKJOQQMIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC3=C(N2)C=NC=C3 |
Origin of Product |
United States |
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